N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

Description

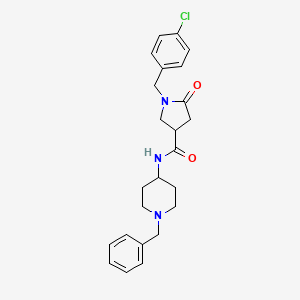

N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring a 5-oxopyrrolidine core substituted with a 4-chlorobenzyl group at position 1 and a benzylpiperidinyl moiety at position 2. This structural framework is shared with several analogs, though substituent variations significantly influence pharmacological and physicochemical properties.

Properties

Molecular Formula |

C24H28ClN3O2 |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C24H28ClN3O2/c25-21-8-6-19(7-9-21)16-28-17-20(14-23(28)29)24(30)26-22-10-12-27(13-11-22)15-18-4-2-1-3-5-18/h1-9,20,22H,10-17H2,(H,26,30) |

InChI Key |

XUPPVXHPISOFNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a sigma-1 receptor ligand. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a piperidine ring and a carboxamide group. Its molecular formula is with a molecular weight of approximately 430.98 g/mol. The presence of the benzyl and chlorobenzyl substituents contributes to its biological activity.

This compound primarily acts as a sigma-1 receptor agonist . Sigma-1 receptors are implicated in various neuroprotective processes and modulation of neurotransmitter systems, making this compound a potential candidate for treating neurodegenerative diseases.

Sigma-1 Receptor Interaction

Research indicates that compounds targeting sigma-1 receptors can enhance cell survival and exhibit neuroprotective effects in models of neurodegeneration. The mechanism involves modulation of calcium signaling and inhibition of apoptosis in neuronal cells .

Neuroprotective Effects

Studies have shown that this compound exhibits significant neuroprotective properties. In vitro experiments demonstrated its ability to prevent neuronal cell death induced by oxidative stress . This suggests potential applications in conditions such as Alzheimer's disease, where oxidative stress plays a critical role.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on key enzymes involved in Alzheimer's pathology, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It showed moderate to high inhibition rates, indicating its potential as a multitargeted therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Cognitive Function Improvement : In animal models, administration of the compound improved cognitive functions impaired by scopolamine, as evidenced by performance enhancements in the Y-maze test .

- Aβ Aggregation Disruption : The compound effectively disassembled amyloid-beta (Aβ) aggregates in thioflavin T assays, showcasing its potential to mitigate hallmark features of Alzheimer's disease .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicated favorable absorption characteristics, with significant permeability across the blood-brain barrier (BBB), which is crucial for CNS-active drugs .

Comparative Biological Activity Table

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Research indicates that N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide shows cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in resistant cancer types, such as small cell lung cancer (SCLC) .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

In a study involving SCLC cell lines, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, indicating potential mechanisms for its anticancer effects .

Case Study 2: Antimicrobial Activity

A series of synthesized compounds similar to this compound were tested for antibacterial activity. The results showed that certain derivatives demonstrated strong inhibitory effects against Salmonella typhi, with IC50 values indicating effective concentrations for therapeutic use .

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential applications in:

- Cancer Treatment : As an anticancer agent targeting resistant cancer types.

- Infectious Disease Management : As an antimicrobial agent against bacterial infections.

- Neurodegenerative Disease Therapy : Through its role as an acetylcholinesterase inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Chlorobenzyl Substitution ()

A closely related compound, N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide , differs only in the position of the chlorine atom on the benzyl group (2-chloro vs. 4-chloro). Key differences include:

- Receptor Interactions : The para position may allow better alignment with hydrophobic pockets in target proteins, a critical factor in drug design.

- Synthetic Accessibility : Both compounds likely share similar synthetic routes, but positional isomerism could affect reaction yields or purification steps.

5-Oxopyrrolidine Derivatives with Antibacterial Activity ()

Compounds 5–9 from feature a 5-oxopyrrolidine core modified with hydrazide, pyrrole, or cysteine derivatives. Notable comparisons:

| Compound | Substituents | Biological Activity | Yield |

|---|---|---|---|

| 5 | 4-Nitrobenzilidene, 2,6-diethylphenyl | Antibacterial | 83% |

| 6 | 3,5-Dimethylpyrrole, 2,6-diethylphenyl | Antibacterial | 79% |

| 7 | 2,5-Dimethylpyrrole, 2,6-diethylphenyl | Antibacterial | 92% |

- Structural Divergence : The target compound lacks the diethylphenyl and heterocyclic substituents (e.g., pyrrole) seen in these analogs, which are critical for antibacterial efficacy.

Thiadiazole-Containing Analogs ()

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide incorporates a thiadiazole ring and 4-methoxyphenyl group:

- Physicochemical Properties : Predicted pKa = 8.29 ± 0.50 and density = 1.427 g/cm³ (). These values suggest moderate basicity and higher density compared to typical pyrrolidine derivatives, likely due to the thiadiazole moiety.

- Functional Implications : The thiadiazole ring may improve metabolic stability but reduce solubility compared to the target compound’s benzylpiperidine group.

Coumarin-Triazole Hybrid ()

The coumarin derivative 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide shares a 4-chlorobenzyl group but diverges in core structure:

- Therapeutic Potential: Coumarin derivatives often exhibit anticoagulant or anti-inflammatory activity, differing from the pyrrolidine-piperidine framework’s typical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.